2-Cyclopropoxy-3-iodobenzonitrile
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Overview
Description
2-Cyclopropoxy-3-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . It is a halogenated aromatic nitrile, characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzonitrile core. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted benzonitriles.
Industrial Production Methods
While specific industrial production methods for 2-Cyclopropoxy-3-iodobenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with diphenyldiazomethane to form cyclopentene and norbornene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while cycloaddition reactions can produce cyclopentene and norbornene derivatives .
Scientific Research Applications
2-Cyclopropoxy-3-iodobenzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-iodobenzonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of chemical reactions and interactions with biological molecules. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzonitrile: A halogenated aromatic nitrile with similar structural features but lacks the cyclopropoxy group.
2-Iodobenzonitrile: Another halogenated aromatic nitrile, differing in the position of the iodine atom on the benzonitrile core.
Uniqueness
2-Cyclopropoxy-3-iodobenzonitrile is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-iodobenzonitrile |
InChI |
InChI=1S/C10H8INO/c11-9-3-1-2-7(6-12)10(9)13-8-4-5-8/h1-3,8H,4-5H2 |
InChI Key |
LSWDSIKDUPNRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2I)C#N |
Origin of Product |
United States |
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